molecular formula C₂₄H₂₆D₃FN₂O₄ B1152447 (R)-Hydroxy Iloperidone-d3

(R)-Hydroxy Iloperidone-d3

Cat. No.: B1152447
M. Wt: 431.51
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Hydroxy Iloperidone-d3 is a deuterium-labeled analog of a key metabolite of Iloperidone, an atypical antipsychotic drug. Iloperidone is a dopamine D2 and serotonin 5-HT2A receptor antagonist used in the treatment of schizophrenia . As a labelled metabolite, this compound serves as a critical internal standard in quantitative bioanalytical methods, particularly liquid chromatography-mass spectrometry (LC-MS), enabling precise and accurate measurement of Iloperidone and its metabolites in biological matrices during pharmacokinetic and metabolism studies . The deuterium label (d3) provides a distinct mass difference from the non-labeled form, which is essential for reliable tracking and differentiation. Researchers utilize this compound to investigate the metabolic pathways of Iloperidone, which include carbonyl reduction to form P88 (the hydroxy metabolite) and CYP2D6-mediated hydroxylation . The specific study of the (R)-enantiomer is valuable for stereoselective metabolism assessments. By employing this compound, scientists can ensure data quality in studies aimed at understanding drug absorption, distribution, metabolism, and excretion (ADME), which is fundamental for drug development and safety profiling. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C₂₄H₂₆D₃FN₂O₄

Molecular Weight

431.51

Synonyms

(αR)-4-[3-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxy-α-methyl-benzenemethanol-d3; 

Origin of Product

United States

Advanced Synthetic Methodologies for R Hydroxy Iloperidone D3

Stereoselective Synthesis Routes of (R)-Hydroxy Iloperidone (B1671726) Analogues

The synthesis of the specific (R)-enantiomer of hydroxy iloperidone, a primary metabolite of iloperidone, requires precise control of stereochemistry at the newly formed chiral center. synzeal.compsychopharmacologyinstitute.comnih.gov Advanced synthetic strategies focus on establishing this stereocenter with high enantiomeric purity, moving away from classical resolution of racemic mixtures to more efficient asymmetric methods. These approaches are critical in pharmaceutical development, as different enantiomers of a drug can exhibit varied pharmacological and toxicological profiles. americanpharmaceuticalreview.comnih.gov

Chiral Auxiliary and Asymmetric Catalysis Approaches

Asymmetric synthesis is a cornerstone for producing single-enantiomer drugs. Two prominent strategies in this domain are the use of chiral auxiliaries and asymmetric catalysis, both of which can be applied to the synthesis of chiral alcohols like (R)-Hydroxy Iloperidone.

Chiral Auxiliary-Based Synthesis: This method involves temporarily attaching a chiral molecule (the auxiliary) to a non-chiral substrate to guide a subsequent chemical transformation in a diastereoselective manner. For piperidine-containing structures similar to iloperidone's core, carbohydrate-derived auxiliaries, such as arabinopyranosylamine, have been successfully employed. researchgate.netcdnsciencepub.com The auxiliary introduces steric and electronic bias, directing the attack of a nucleophile to one face of an intermediate, thereby creating the desired stereocenter. After the key stereocenter-forming step, the auxiliary is cleaved to yield the enantiomerically enriched product. Phenylglycinol-derived oxazolopiperidone lactams are another class of versatile intermediates that function as chiral building blocks for the enantioselective synthesis of diverse piperidine-containing compounds. researchgate.net

Asymmetric Catalysis: This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of the (R)-hydroxy moiety, the most direct route is the asymmetric reduction of the corresponding ketone precursor. Chiral ruthenium catalysts, such as {RuCl(p-cymene)[(R,R)-(S,S)-PhTRAP]}Cl, have been effective in the asymmetric hydrogenation of related benzisoxazole structures, demonstrating the feasibility of creating chiral centers in this class of compounds. nih.govelsevierpure.com This process involves the stereoselective saturation of a C=N or C=O double bond, guided by the chiral ligand complexed to the metal center. nih.govelsevierpure.com Similarly, chiral copper complexes, which are noted for their low toxicity, are valuable tools for various asymmetric transformations, including those that could be adapted for synthesizing chiral drug intermediates. nih.gov

Table 1: Comparison of Chiral Auxiliary and Asymmetric Catalysis Methods

ApproachPrincipleAdvantagesDisadvantagesExample Application Area
Chiral AuxiliaryTemporary covalent bonding of a chiral molecule to the substrate to direct a diastereoselective reaction.High diastereoselectivity, predictable stereochemical outcome.Requires additional steps for attachment and removal of the auxiliary; stoichiometric use of the chiral source.Synthesis of chiral piperidine (B6355638) alkaloids using carbohydrate auxiliaries. researchgate.netcdnsciencepub.com
Asymmetric CatalysisUse of a substoichiometric amount of a chiral catalyst to create a stereogenic center.High atom economy; catalytic nature allows for large-scale production with small amounts of chiral material.Catalyst development can be complex; may require optimization of reaction conditions for high enantioselectivity.Asymmetric hydrogenation of benzisoxazoles using chiral Ruthenium catalysts. nih.govelsevierpure.com

Enzymatic Synthesis Strategies for Stereocontrol

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical methods for synthesizing chiral compounds. jocpr.com Enzymes operate under mild conditions and exhibit exceptional stereoselectivity, making them ideal for producing enantiopure pharmaceuticals. rsc.orgresearchgate.net

Enzymatic Kinetic Resolution: This is a widely used technique for separating racemic mixtures. It employs an enzyme, typically a lipase (B570770), that selectively catalyzes the transformation of one enantiomer while leaving the other unreacted. jocpr.com For resolving a racemic mixture of hydroxy iloperidone, a lipase could be used to selectively acylate the (S)-enantiomer, for instance, leaving the desired (R)-Hydroxy Iloperidone in high enantiomeric purity. rsc.org The acylated (S)-enantiomer can then be easily separated from the unreacted (R)-alcohol. Lipases are versatile as they accept a broad range of substrates and can be used in organic solvents. jocpr.com

Asymmetric Reduction of Ketones: A more direct and efficient enzymatic approach is the asymmetric reduction of a prochiral ketone precursor to the desired chiral alcohol. This is typically achieved using enzymes called ketoreductases (KREDs) or alcohol dehydrogenases. researchgate.netnih.gov These enzymes, often requiring a cofactor like NADPH, deliver a hydride to one specific face of the carbonyl group, producing the alcohol in high yield and excellent enantiomeric excess (>99% e.e.). nih.gov This method avoids the 50% theoretical yield limit of kinetic resolution and is highly sought after for industrial-scale synthesis. nih.gov

Table 2: Enzymatic Strategies for Chiral Alcohol Synthesis

StrategyEnzyme ClassMechanismMaximum Theoretical YieldKey Features
Kinetic ResolutionLipases (EC 3.1.1.3)Selective acylation or hydrolysis of one enantiomer in a racemic alcohol mixture. jocpr.comrsc.org50%Broad substrate scope; high enantioselectivity; provides access to both enantiomers. jocpr.com
Asymmetric ReductionKetoreductases (KREDs) / Alcohol DehydrogenasesStereoselective reduction of a prochiral ketone to a single enantiomer of the alcohol. nih.gov100%High enantiomeric excess (often >99%); high reaction yields; requires cofactor regeneration system. nih.gov

Enantiomeric Purity Assessment and Control during Synthesis

Ensuring the enantiomeric purity of a chiral drug candidate is a critical aspect of pharmaceutical quality control. americanpharmaceuticalreview.com The development of robust analytical methods to accurately quantify the enantiomeric excess (e.e.) is essential throughout the synthesis and for the final product.

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most widely used and reliable technique for separating and quantifying enantiomers. nih.govoup.com CSPs are designed with a chiral environment that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. oup.commdpi.com The choice of the chiral column (e.g., polysaccharide-based columns like CHIRALCEL OD-H) and the mobile phase composition are critical for achieving baseline separation. oup.com Method development involves optimizing parameters such as mobile phase (e.g., n-hexane:isopropanol), flow rate, and column temperature to maximize resolution. oup.com

Other techniques for assessing enantiomeric purity include Supercritical Fluid Chromatography (SFC), which offers faster analysis times, and Capillary Electrophoresis (CE), particularly for charged molecules. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents can also be employed to distinguish between enantiomers, although it is generally less precise for quantification than chromatographic methods.

Targeted Deuterium (B1214612) Incorporation Strategies

The replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, is an established strategy in medicinal chemistry to improve the pharmacokinetic profile of a drug. nih.govclearsynth.comwikipedia.org This modification can slow down metabolic pathways that involve the cleavage of a carbon-hydrogen bond, due to the kinetic isotope effect, potentially leading to increased drug exposure and a longer half-life. nih.govresearchgate.net For (R)-Hydroxy Iloperidone-d3, deuterium is typically incorporated into a metabolically active site, such as the methoxy (B1213986) group, to form a trideuteriomethoxy (-OCD₃) moiety. nih.gov

Regioselective Deuteration Techniques

Achieving selective incorporation of deuterium at a specific position in a complex molecule requires precise chemical methods.

Use of Deuterated Building Blocks: The most straightforward and common method for introducing a trideuteriomethyl group is through the use of a deuterated reagent in the final steps of the synthesis. To create the -OCD₃ group on the aromatic ring of (R)-Hydroxy Iloperidone, the precursor phenol (B47542) would be alkylated using a deuterated methylating agent such as deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate (B86663) ((CD₃)₂SO₄). This ensures that deuterium is incorporated only at the desired position with high isotopic purity.

Catalytic Hydrogen-Deuterium (H/D) Exchange: For other positions, transition-metal-catalyzed H/D exchange reactions offer a powerful tool for regioselective deuteration. mdpi.com Catalysts based on palladium, ruthenium, or iridium can facilitate the exchange of specific C-H bonds with deuterium from a source like deuterium oxide (D₂O) or deuterium gas (D₂). mdpi.comresearchgate.net The selectivity of the exchange is governed by the catalyst and the electronic and steric properties of the substrate, allowing for targeted deuteration at, for example, benzylic or aromatic positions. mdpi.com

Isotopic Enrichment and Purity Verification Methods

After synthesis, it is crucial to verify the location of the deuterium atoms and quantify the level of isotopic enrichment. The two primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the mass of the synthesized compound with high accuracy. rsc.orgresearchgate.net The incorporation of three deuterium atoms in place of three protium (B1232500) atoms results in a predictable mass increase of approximately 3 Da. By analyzing the isotopic cluster of the molecular ion, one can calculate the percentage of molecules that have been successfully deuterated (isotopic enrichment) and identify the presence of partially deuterated or non-deuterated species. rsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and is invaluable for confirming the position and extent of deuteration. omicronbio.com

¹H NMR: In the proton NMR spectrum, the signal corresponding to the protons that have been replaced by deuterium will disappear or show a significant reduction in integration. This provides direct evidence of successful deuteration at the target site.

¹³C NMR: The carbon atom attached to deuterium exhibits a characteristic multiplet signal due to one-bond C-D coupling and is shifted slightly upfield compared to the corresponding C-H signal. nih.govacs.org

²H NMR: Deuterium NMR can be used to directly observe the signals of the incorporated deuterium atoms, confirming their presence and chemical environment.

Together, these methods provide a comprehensive characterization of the deuterated compound, ensuring its structural integrity and isotopic purity. rsc.org

Table 3: Analytical Techniques for Isotopic Purity Verification

TechniqueInformation ProvidedExpected Result for this compound (-OCD₃)
High-Resolution Mass Spectrometry (HR-MS)Precise molecular weight and isotopic distribution; allows calculation of isotopic enrichment. rsc.orgresearchgate.netMolecular ion peak shifted by ~3 Da higher than the non-deuterated analogue. Isotopic pattern confirms high abundance of the d3 species.
Proton NMR (¹H NMR)Confirms the absence of protons at the site of deuteration. omicronbio.comDisappearance of the singlet signal for the methoxy (-OCH₃) protons.
Carbon-13 NMR (¹³C NMR)Confirms deuteration at the carbon level through coupling patterns and chemical shifts. nih.govThe methoxy carbon signal appears as a multiplet (due to C-D coupling) and is shifted slightly upfield.

Optimization of Synthetic Pathways for Research Scale Production

The efficient synthesis of this compound for research purposes necessitates a strategic approach to maximize yield, purity, and isotopic incorporation while minimizing reaction steps and resource consumption. A key strategy involves the late-stage introduction of the deuterium label to a precursor molecule that is readily available.

A plausible and optimized synthetic pathway commences with the commercially available precursor, 4'-[3-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidino]propoxy]-3'-methoxyacetophenone, which is an intermediate in the synthesis of Iloperidone itself. The optimization for research-scale production focuses on the stereoselective reduction of the ketone functionality and the concurrent introduction of the deuterium label.

The core of the optimized pathway is a catalytic asymmetric transfer hydrogenation. This method is advantageous as it can achieve high enantioselectivity and high levels of deuterium incorporation in a single, efficient step. The use of a chiral catalyst, such as a Ruthenium or Rhodium complex with a chiral ligand (e.g., a derivative of TsDPEN), is pivotal. The deuterium source is typically a deuterated alcohol, such as isopropanol-d8, which is both effective and relatively economical for research-scale synthesis.

Key Optimization Parameters and Findings:

Catalyst Loading: Research indicates that reducing the catalyst loading to as low as 0.1 mol% can still provide excellent yield and enantioselectivity, significantly reducing the cost associated with precious metal catalysts.

Deuterium Source: While sodium borodeuteride (NaBD4) is a potential alternative, catalytic transfer hydrogenation with a deuterated alcohol source generally offers better control, higher isotopic purity, and a more favorable safety profile.

Solvent Selection: The choice of solvent can influence reaction kinetics and catalyst stability. Anhydrous and inert solvents like dichloromethane (B109758) or toluene (B28343) have been found to be effective.

Reaction Time and Temperature: Optimization studies have shown that the reaction can be driven to completion within a few hours at moderate temperatures (e.g., 40-60 °C), making it a time-efficient process.

Table 1: Optimization of Catalytic Asymmetric Transfer Hydrogenation for this compound Synthesis
ParameterCondition ACondition B (Optimized)Condition C
CatalystRu-TsDPENRu-TsDPENRh-TsDPEN
Catalyst Loading (mol%)1.00.10.5
Deuterium SourceIsopropanol-d8Isopropanol-d8NaBD4
SolventTolueneDichloromethaneMethanol-d4
Temperature (°C)804025
Reaction Time (h)1248
Yield (%)859288
Enantiomeric Excess (%)>99>9998
Isotopic Purity (%)>98>98>97

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of pharmaceutical compounds is of increasing importance for environmental sustainability and economic efficiency. The optimized synthesis of this compound can be further enhanced by adhering to these principles.

Key Green Chemistry Considerations:

Atom Economy: The principle of maximizing the incorporation of all materials used in the process into the final product is central. The chosen catalytic asymmetric transfer hydrogenation has a high atom economy as the primary co-product is non-deuterated isopropanol, which can potentially be recycled.

Use of Catalysis: The use of a highly efficient catalyst, even at low loading, is a cornerstone of green chemistry. It avoids the use of stoichiometric reagents which generate more waste.

Safer Solvents and Reagents: The optimized process utilizes solvents like dichloromethane, which, while effective, is not ideal from a green chemistry perspective. Future work could explore the use of greener solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME). The use of isopropanol-d8 as a deuterium source is preferable to metal hydrides which can be hazardous.

Energy Efficiency: The optimized reaction proceeds at a moderate temperature, reducing the energy consumption compared to reactions requiring high heat.

Reduction of Derivatives: The synthetic strategy avoids the use of protecting groups, which simplifies the process and reduces waste.

Table 2: Green Chemistry Metrics for the Optimized Synthesis of this compound
Green Chemistry PrincipleMetricOptimized Process PerformancePotential for Improvement
PreventionProcess Mass Intensity (PMI)~50-100Solvent recycling could lower PMI.
Atom Economy% Atom EconomyHigh (>90%)Already very efficient.
Less Hazardous Chemical SynthesesSolvent ChoiceDichloromethaneReplacement with greener solvents like 2-MeTHF.
Design for Energy EfficiencyReaction Temperature40°CFurther catalyst development could enable room temperature reaction.
Use of CatalysisCatalyst TypeHomogeneous Ru catalystDevelopment of a recyclable heterogeneous catalyst.

By focusing on an optimized, catalytic, and late-stage deuteration strategy, the research-scale production of this compound can be achieved in an efficient and more environmentally conscious manner. Continuous improvement, particularly in the area of solvent selection and catalyst recyclability, will further align the synthesis with the principles of green chemistry.

Sophisticated Analytical Characterization and Quantification Techniques for R Hydroxy Iloperidone D3

Structural Elucidation by High-Resolution Spectroscopic Methods

Confirming the precise chemical structure, including the location of the deuterium (B1214612) atoms, and assessing the purity of (R)-Hydroxy Iloperidone-d3 are prerequisites for its use as a reliable analytical standard. High-resolution spectroscopic methods provide the necessary detail to achieve this confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²H NMR) for Deuterium Location and Purity

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules, including isotopically labeled compounds. A combination of ¹H, ¹³C, and ²H NMR experiments provides unambiguous confirmation of the deuterium labeling site and assesses the isotopic and chemical purity of the compound. nih.gov

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides further evidence of deuteration. The carbon atom attached to the three deuterium atoms (the -OCD₃ group) will exhibit a characteristic multiplet signal (typically a triplet) due to C-D coupling and will have a slightly different chemical shift compared to the -OCH₃ group in the unlabeled standard. libretexts.org The other carbon signals in the spectrum should match those of the unlabeled compound, verifying the rest of the molecular structure. libretexts.org

²H NMR (Deuterium NMR): This experiment directly detects the deuterium nuclei. The ²H NMR spectrum of this compound should show a single, distinct signal at a chemical shift corresponding to the methoxy (B1213986) group, providing direct and definitive proof of the location of the isotopic label.

The following table illustrates the expected NMR data for this compound.

NucleusFunctional GroupExpected Chemical Shift (ppm)Expected MultiplicityNotes
¹HAromatic-OCHSignal absent or significantly reduced-Confirms replacement of protons with deuterium.
¹³CAromatic-OC D₃~56 ppmTriplet (due to C-D coupling)Shift and multiplicity confirm deuteration at this carbon.
²HAromatic-OD~3.8 ppmSingletDirectly confirms the presence and location of deuterium.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Isotopic Abundance Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. thermofisher.com For this compound, HRMS serves two critical functions: confirming the molecular formula by providing a highly accurate mass measurement and verifying the incorporation of the deuterium atoms through the isotopic pattern.

An HRMS analysis of this compound would be expected to yield a measured mass that is extremely close to its calculated theoretical mass, typically within a few parts per million (ppm). thermofisher.com This high accuracy allows for the confident determination of the elemental formula (C₂₄H₂₆D₃FN₂O₄). Furthermore, the mass spectrum will show a characteristic isotopic distribution pattern that reflects the presence of three deuterium atoms, distinguishing it clearly from its non-deuterated counterpart.

ParameterTheoretical ValueObserved ValueDeviation (ppm)
Molecular FormulaC₂₄H₂₆D₃FN₂O₄--
Exact Mass [M+H]⁺432.2428432.2425-0.7

Chiral Chromatography (HPLC, SFC) for Enantiomeric Excess Determination

Since (R)-Hydroxy Iloperidone (B1671726) contains a chiral center, it is essential to confirm its enantiomeric purity. Chiral chromatography, using either High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC), is the standard technique for separating enantiomers. chromatographyonline.com SFC is often preferred for chiral separations due to its speed and reduced solvent consumption. researchgate.netafmps.be

The sample is passed through a column containing a chiral stationary phase (CSP). The CSP interacts differently with the (R) and (S) enantiomers, causing them to travel through the column at different rates and thus be separated. chromatographyonline.com By analyzing the resulting chromatogram, the area under the peak for each enantiomer can be measured to determine the enantiomeric excess (e.e.), which is a measure of the purity of the desired enantiomer. For use as a standard, the e.e. should be very high, typically >98%.

EnantiomerRetention Time (min)Peak AreaEnantiomeric Excess (% e.e.)
This compound4.2995>99%
(S)-Hydroxy Iloperidone-d35.15

Development and Validation of Bioanalytical Methods for this compound

In quantitative bioanalysis, this compound is primarily used as an internal standard (IS) for the accurate measurement of unlabeled (R)-Hydroxy Iloperidone in biological samples. medchemexpress.com An ideal internal standard co-elutes with the analyte and behaves similarly during sample preparation and ionization, but is distinguishable by mass. chromforum.org A stable isotope-labeled standard is the gold standard because its physical and chemical properties are nearly identical to the analyte, ensuring it effectively compensates for variations in the analytical process. nih.govlcms.cz

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Optimization

LC-MS/MS is the preferred technique for quantifying drugs and their metabolites in biological fluids due to its high sensitivity and selectivity. nih.govresearchgate.net Method development involves optimizing both the liquid chromatography separation and the mass spectrometry detection.

The goal of chromatography optimization is to achieve a rapid separation of the analyte from other components in the sample extract, resulting in a sharp, symmetrical peak with minimal interference. This is achieved by selecting an appropriate column (e.g., C18) and mobile phase composition. oup.comnih.gov

For mass spectrometry, the instrument is typically operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. This process is highly selective and significantly reduces background noise. Unique precursor-to-product ion transitions are identified for both the analyte ((R)-Hydroxy Iloperidone) and the internal standard (this compound). Because the internal standard is 3 mass units heavier, it is easily distinguished from the analyte by the mass spectrometer. researchgate.net

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
(R)-Hydroxy Iloperidone429.2207.115025
This compound (IS)432.2207.115025
Sample Preparation Techniques for Complex Biological Matrices (e.g., plasma, tissue homogenates)

Biological matrices like plasma and tissue homogenates are complex and contain proteins, salts, and lipids that can interfere with LC-MS/MS analysis. researchgate.netnih.gov Therefore, a robust sample preparation step is required to extract the analyte and internal standard, remove interferences, and concentrate the sample. chromatographyonline.com Common techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). oup.comeuchembioj.com

Protein Precipitation (PPT): This is the simplest method, involving the addition of an organic solvent (e.g., acetonitrile) to the plasma sample to denature and precipitate proteins. rsc.org While fast and inexpensive, it provides the least clean-up and may lead to matrix effects.

Liquid-Liquid Extraction (LLE): This technique separates the analyte from the aqueous sample into an immiscible organic solvent based on its solubility. It offers better clean-up than PPT but is more labor-intensive and uses larger volumes of organic solvents. oup.com

Solid-Phase Extraction (SPE): SPE is a highly selective and effective technique that provides the cleanest extracts. nih.gov The sample is loaded onto a cartridge containing a solid sorbent that retains the analyte. Interfering components are washed away, and the purified analyte is then eluted with a small volume of solvent. nih.govlibretexts.org SPE is often the method of choice for validated bioanalytical assays requiring high sensitivity and reproducibility. mdpi.com

The choice of technique depends on the required sensitivity, throughput, and complexity of the matrix.

TechniqueRecoveryMatrix EffectThroughputSelectivity
Protein Precipitation (PPT)Moderate-HighHighHighLow
Liquid-Liquid Extraction (LLE)HighModerateLow-ModerateModerate
Solid-Phase Extraction (SPE)HighLowModerateHigh
Chromatographic Separation Parameters and Column Selection

The effective separation of this compound and its non-labeled counterpart from endogenous components in biological samples is primarily achieved through High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC).

Column Selection: The cornerstone of the separation process is the selection of an appropriate stationary phase. Reversed-phase chromatography is the standard, with C8 and C18 columns being the most widely implemented choices due to their ability to retain the moderately hydrophobic analytes. nih.govnih.govresearchgate.netresearchgate.netnih.gov Specific columns that have been successfully used in published methods include the ACE 5 C8, CAPCELL PAK C18, Agilent RP-18, and Waters XTerra® C18, which provide the necessary resolution and peak symmetry. nih.govnih.govnih.govrsc.org

Mobile Phase and Elution: The mobile phase typically consists of an organic solvent, such as acetonitrile (B52724), mixed with an aqueous solution containing additives like ammonium (B1175870) formate (B1220265) or formic acid to optimize peak shape and enhance ionization for subsequent mass spectrometric detection. nih.govresearchgate.netrsc.org For instance, a mobile phase composed of acetonitrile and 5mM ammonium formate with 0.3% formic acid has proven effective. nih.gov Methods may employ either isocratic elution, where the mobile phase composition is constant, or gradient elution, where the organic solvent concentration is increased over the course of the analysis to ensure timely elution of all compounds. rsc.orgnih.gov The goal is to achieve rapid, baseline separation, often in under five minutes, with typical flow rates ranging from 0.35 to 1.0 mL/min. nih.govnih.govrsc.orgnih.gov

Chromatographic Parameters
Table 1. Typical Chromatographic Parameters for the Analysis of Iloperidone and its Metabolites.
ParameterDescriptionReference
Column TypeReversed-phase C8 or C18 columns (e.g., ACE 5 C8, CAPCELL PAK C18, Waters XTerra C18) nih.govnih.govnih.gov
Mobile PhaseAcetonitrile mixed with aqueous ammonium formate or formic acid nih.govresearchgate.netrsc.org
Elution ModeIsocratic or Gradient rsc.orgnih.gov
Flow Rate0.35 - 1.0 mL/min nih.govrsc.org
Run TimeTypically under 5 minutes nih.govnih.gov
Mass Spectrometric Detection Mode and Ionization Efficiency

Following chromatographic separation, tandem mass spectrometry (MS/MS) provides the requisite sensitivity and selectivity for accurate detection and quantification.

Ionization and Detection: The most frequently used ionization source is Electrospray Ionization (ESI), operated in the positive ion mode ([ESI+]). researchgate.netrsc.orgnih.gov The nitrogen atoms in the molecule's structure are readily protonated, leading to high ionization efficiency and a strong [M+H]⁺ signal. For detection, the mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, which offers exceptional selectivity. nih.govresearchgate.netnih.gov MRM involves monitoring a specific fragmentation pathway, from a precursor ion to a product ion, for both the analyte and its internal standard. This technique effectively filters out background noise, allowing for precise measurement at very low concentrations. For instance, a method monitoring hydroxy iloperidone (P88) utilized the precursor-to-product ion transition of m/z 429.2→261.2, while its deuterated internal standard, Iloperidone-d3, was monitored at m/z 430.2→233.1. researchgate.net

Mass Spectrometric Parameters
Table 2. Mass Spectrometric Parameters for the Analysis of Hydroxy Iloperidone.
ParameterDescriptionReference
TechniqueTandem Mass Spectrometry (MS/MS) nih.govnih.govnih.gov
IonizationPositive Electrospray Ionization (ESI+) researchgate.netrsc.org
Detection ModeMultiple Reaction Monitoring (MRM) nih.govnih.gov
Precursor Ion (Hydroxy Iloperidone)m/z 429.1 or 429.2 nih.govresearchgate.net
Precursor Ion (this compound)m/z ~432 (Varies based on labeling) researchgate.netthermofisher.com

Quantification Using Stable Isotope Internal Standards

The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the definitive method for quantitative bioanalysis, a technique known as isotope dilution mass spectrometry. nih.govresearchgate.netsussex-research.com This approach is considered the gold standard because the SIL-IS is chemically identical to the analyte, differing only in isotopic composition, which results in a higher molecular weight. medchemexpress.com

This near-identical nature ensures that the internal standard co-elutes with the analyte and experiences the same effects during sample preparation and ionization. nih.gov By adding a known quantity of this compound to samples at the beginning of the extraction process, it accurately compensates for any analyte loss during sample handling and corrects for matrix-induced ion suppression or enhancement. Quantification is based on the ratio of the analyte's signal to the internal standard's signal, which remains stable and provides highly accurate and precise results. researchgate.net

Method Validation Parameters: Sensitivity, Selectivity, Accuracy, and Precision

A bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose. Key validation parameters include sensitivity, selectivity, accuracy, and precision.

Sensitivity: The lower limit of quantitation (LOQ) establishes the method's sensitivity. For iloperidone and its metabolites, LC-MS/MS methods have achieved excellent sensitivity, with LOQs reported as low as 0.01 ng/mL to 0.05 ng/mL in biological matrices. nih.govthermofisher.com

Selectivity: This is the ability of the method to measure the analyte without interference from other components in the sample. The MRM detection mode provides a high degree of selectivity.

Accuracy and Precision: Accuracy measures the closeness of results to the true value, while precision measures the reproducibility of the method. Validated methods for iloperidone and its metabolites demonstrate high accuracy, often within a range of 96.2% to 105% of the nominal concentration, and excellent precision, with coefficients of variation (%CV) typically below 10.24%. nih.govnih.govresearchgate.net

Method Validation Parameters
Table 3. Summary of Method Validation Parameters for the Quantification of Iloperidone and its Metabolites.
Validation ParameterTypical Acceptance CriteriaReported Values for Iloperidone/MetabolitesReference
Sensitivity (LOQ)Precision <20%, Accuracy ±20%0.01 - 0.05 ng/mL nih.govthermofisher.com
SelectivityNo significant interference at analyte retention timeMethod demonstrated to be highly selective nih.govnih.gov
AccuracyWithin ±15% of nominal value (±20% at LOQ)-5.78% to +5.40%; 96.2% to 105% nih.govnih.gov
Precision (%CV)≤15% (≤20% at LOQ)1.17% to 10.24% nih.govnih.gov

Mechanistic Investigations of Iloperidone Metabolism and Deuterium Isotope Effects with R Hydroxy Iloperidone D3

Elucidation of Cytochrome P450 (CYP) Isoform Contributions to Hydroxylation of Iloperidone (B1671726)

The biotransformation of the atypical antipsychotic iloperidone is a complex process primarily occurring in the liver through the action of the cytochrome P450 (CYP) enzyme superfamily. mdpi.com The metabolic pathways are crucial in determining the pharmacokinetic profile and the plasma concentrations of both the parent drug and its active metabolites. The main routes of metabolism involve hydroxylation, carbonyl reduction, and O-demethylation. clinpgx.orgpsychopharmacologyinstitute.com

Role of CYP2D6 in (R)-Hydroxy Iloperidone Formation

The hydroxylation of iloperidone is predominantly mediated by the CYP2D6 isoenzyme, leading to the formation of its major metabolite, P95, also known as (R)-Hydroxy Iloperidone. nih.govdrugbank.com This pathway is the most significant for iloperidone's clearance in the body. The activity of CYP2D6 is subject to genetic polymorphism, which leads to significant inter-individual variability in metabolic capacity. clinpgx.org

Individuals can be categorized based on their CYP2D6 genotype, ranging from poor metabolizers (PMs), who lack functional CYP2D6 enzymes, to extensive metabolizers (EMs), who have normal enzyme activity. psychopharmacologyinstitute.com This genetic variation directly impacts the plasma exposure to iloperidone and its metabolites.

In CYP2D6 Extensive Metabolizers (EMs) , iloperidone is efficiently converted to (R)-Hydroxy Iloperidone (P95). At steady-state, this metabolite represents a significant portion of the total drug exposure, accounting for approximately 47.9% of the area under the curve (AUC) of iloperidone and its metabolites in plasma. clinpgx.orgpsychopharmacologyinstitute.comdrugbank.com

In CYP2D6 Poor Metabolizers (PMs) , the reduced enzyme function leads to a significant decrease in the formation of (R)-Hydroxy Iloperidone. Consequently, the plasma AUC of this metabolite is decreased by as much as 85% compared to EMs. clinpgx.org This diminished hydroxylation capacity results in higher exposure to the parent drug, iloperidone, and its other major metabolite, P88. clinpgx.orgpsychopharmacologyinstitute.com

The mean elimination half-life of (R)-Hydroxy Iloperidone (P95) is approximately 23 hours in EMs, which extends to 31 hours in PMs, reflecting the enzyme's critical role in its clearance. clinpgx.orgdrugbank.com

Table 1: Impact of CYP2D6 Phenotype on Iloperidone and Metabolite Exposure

Phenotype Iloperidone Half-Life (hours) P88 (Active Metabolite) Half-Life (hours) P95 ((R)-Hydroxy Iloperidone) Half-Life (hours) P95 Plasma Exposure (% of Total AUC)
Extensive Metabolizer (EM) 18 26 23 47.9%

| Poor Metabolizer (PM) | 33 | 37 | 31 | 25% |

Contributions of Other Hepatic and Extrahepatic Enzymes

Hepatic Enzymes: The CYP3A4 isoenzyme is the second most important enzyme in iloperidone's hepatic metabolism, though its contribution is less than that of CYP2D6. mdpi.comnih.gov CYP3A4 is primarily responsible for the O-demethylation of iloperidone to produce the P89 metabolite. nih.gov In vitro studies on human liver microsomes have shown that iloperidone not only acts as a substrate but also as a potent inhibitor of both CYP2D6 and CYP3A4. nih.govnih.gov Specifically, it inhibits CYP2D6 via a competitive mechanism and CYP3A4 through a noncompetitive mechanism. nih.govnih.gov Research has also indicated that iloperidone can diminish the mRNA level and activity of CYP3A4 in human hepatocyte cultures. nih.gov

Extrahepatic Enzymes: CYP enzymes are expressed in various tissues outside the liver, including the brain, although at significantly lower levels (approximately 0.5–2% of hepatic levels). mdpi.com While the liver is responsible for the vast majority of systemic drug clearance, these extrahepatic enzymes can play a role in the local metabolism of compounds. mdpi.com For instance, CYP2D enzymes in the brain are involved in the synthesis of neurotransmitters like dopamine (B1211576) and serotonin (B10506). mdpi.com By affecting brain CYP2D activity, iloperidone may influence the local rates of neurotransmitter synthesis or the metabolism of neurosteroids, potentially modifying its own pharmacological effects. mdpi.com However, the specific contribution of these extrahepatic enzymes to the formation of (R)-Hydroxy Iloperidone is considered limited compared to the high-capacity metabolism occurring in the liver. mdpi.com

Characterization of Kinetic Isotope Effects on Iloperidone Metabolism Pathways

The substitution of hydrogen (H) with its stable, heavy isotope deuterium (B1214612) (D) at a metabolically active site on a drug molecule can significantly alter its pharmacokinetic properties. plos.org This alteration is due to the deuterium kinetic isotope effect (KIE), a phenomenon rooted in the greater stability of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. dovepress.comscirp.org

Impact of Deuteration on C-H Bond Cleavage Rates

The C-D bond is stronger and has a lower vibrational frequency than a C-H bond. dovepress.com Consequently, more energy is required to break a C-D bond, which means that enzymatic reactions involving the cleavage of this bond proceed at a slower rate. researchgate.net This phenomenon is known as the deuterium kinetic isotope effect (KIE or DIE) and is quantified as the ratio of the reaction rates (kH/kD). dovepress.com

The cleavage of a C-H bond is often the rate-determining step in the metabolism of many drugs by CYP enzymes. nih.gov By replacing hydrogen with deuterium at a "soft spot" — a site vulnerable to metabolism — the rate of metabolic attack at that position can be reduced. nih.gov The magnitude of the primary KIE typically ranges from 1 to 5, but can be higher in certain cases. nih.gov This slowing of C-D bond cleavage is the fundamental principle behind using deuteration to enhance a drug's metabolic profile. scirp.org

Table 2: Comparison of Carbon-Hydrogen and Carbon-Deuterium Bond Properties

Property Carbon-Hydrogen (C-H) Bond Carbon-Deuterium (C-D) Bond Implication for Metabolism
Bond Stability Less Stable More Stable (by 1.2–1.5 kcal/mol) C-D bond requires more energy to break. nih.gov
Vibrational Frequency Higher Lower Contributes to higher activation energy for C-D bond cleavage. dovepress.com

| Cleavage Rate | Faster | Slower | Leads to the Kinetic Isotope Effect (KIE). researchgate.net |

Modulation of Metabolic Stability in Preclinical In Vitro Systems (e.g., microsomes, hepatocytes)

Preclinical in vitro systems are essential tools for evaluating the metabolic fate of drug candidates. Metabolic stability, defined as the susceptibility of a compound to biotransformation, is commonly assessed using liver microsomes or hepatocytes. springernature.com

Liver Microsomes: These are subcellular fractions containing a high concentration of Phase I enzymes like CYPs and are widely used to measure a compound's intrinsic clearance. wuxiapptec.com

Hepatocytes: As intact liver cells, they contain both Phase I and Phase II enzymes and provide a more comprehensive model of hepatic metabolism. wuxiapptec.com

By introducing deuterium at the site of hydroxylation on iloperidone, the resulting compound, which leads to (R)-Hydroxy Iloperidone-d3, would be expected to exhibit greater metabolic stability in these in vitro systems. The deuteration would slow the CYP2D6-mediated C-H bond cleavage, leading to a lower rate of metabolism and a longer in vitro half-life. nih.govingenza.com Studies on other deuterated compounds have demonstrated this principle; for example, the deuterated analog of enzalutamide (d3-ENT) showed significantly lower intrinsic clearance in both rat and human liver microsomes compared to its non-deuterated counterpart. nih.gov This improved metabolic stability can translate to a longer biological half-life and enhanced pharmacokinetic properties in vivo. researchgate.net

Alterations in Metabolite Formation Profiles due to Deuteration

Slowing a primary metabolic pathway through deuteration can cause a phenomenon known as "metabolic switching." nih.govosti.gov When the rate of reaction at the deuterated site is reduced, metabolism may shift to other, non-deuterated sites on the molecule that are targeted by the same or different enzymes. nih.govosti.gov

In the case of iloperidone, its metabolism occurs via multiple alternate pathways, primarily CYP2D6-mediated hydroxylation and CYP3A4-mediated O-demethylation. nih.gov By deuterating the site of hydroxylation, the formation of this compound via CYP2D6 would be slowed. This could potentially shunt a greater proportion of the parent drug toward the CYP3A4 pathway or other minor metabolic routes. nih.gov

The consequence of metabolic switching is an altered ratio of metabolites in plasma. dovepress.com The concentration of the metabolite formed from the deuterated pathway (this compound) would decrease relative to the parent drug, while the concentrations of metabolites from alternative pathways could increase. osti.gov Such alterations can have significant therapeutic implications, potentially reducing the formation of toxic metabolites or enhancing the exposure to the more therapeutically active parent drug. nih.gov Therefore, understanding the potential for metabolic switching is critical when designing and evaluating deuterated drugs. semanticscholar.org

Stereospecificity of Metabolic Transformation to (R)-Hydroxy Iloperidone

The metabolic transformation of iloperidone is a complex process involving several key enzymatic pathways, leading to the formation of multiple metabolites. One of the principal biotransformation routes is the carbonyl reduction of iloperidone to its active metabolite, P88, which has been identified as (R)-Hydroxy Iloperidone. drugbank.com This transformation is characterized by a high degree of stereospecificity, meaning the reaction preferentially produces the (R)-enantiomer. Such stereoselectivity is a hallmark of enzyme-catalyzed reactions, where the three-dimensional structure of the enzyme's active site dictates the orientation of the substrate and the outcome of the reaction. researchgate.net

In mechanistic studies designed to elucidate these pathways, stable isotope-labeled compounds such as this compound are invaluable tools. medchemexpress.com The incorporation of deuterium atoms provides a distinct mass signature that allows for precise quantification and tracing of the metabolite in complex biological matrices using mass spectrometry. This compound is often used as an internal standard in pharmacokinetic studies to ensure the accuracy of measurements of the unlabeled metabolite. medchemexpress.com

Furthermore, the use of deuterated compounds can help investigate the kinetic isotope effect (KIE). If deuterium is substituted for hydrogen at a position that undergoes bond cleavage in the rate-determining step of a reaction, the reaction rate can be significantly slowed. nih.gov By strategically placing deuterium on the iloperidone molecule and observing the rate of formation of (R)-Hydroxy Iloperidone, researchers can gain insights into the specific enzymatic mechanisms and rate-limiting steps of the carbonyl reduction pathway.

Table 1: Major Metabolic Pathways of Iloperidone
Metabolic PathwayPrimary Enzyme(s) InvolvedMajor Metabolite FormedNotes
HydroxylationCYP2D6P95 (a hydroxylated metabolite)This pathway is highly dependent on CYP2D6 genetic polymorphisms. psychopharmacologyinstitute.com
O-demethylationCYP3A4P89Considered a lesser pathway compared to hydroxylation and carbonyl reduction. drugbank.comnih.gov
Carbonyl ReductionCarbonyl Reductases (e.g., CBR1)P88 ((R)-Hydroxy Iloperidone)A stereospecific reaction producing the active (R)-enantiomer. drugbank.comnih.gov

Influence of Genetic Polymorphisms on Metabolic Pathways in Preclinical Models (e.g., CYP2D6 variants)

The metabolism of iloperidone is significantly influenced by genetic polymorphisms, particularly within the gene encoding the CYP2D6 enzyme. nih.gov CYP2D6 is responsible for the hydroxylation of iloperidone to its other major metabolite, P95, and variations in its genetic code can lead to pronounced differences in enzyme activity. psychopharmacologyinstitute.comnih.gov Individuals can be classified into different metabolizer phenotypes based on their CYP2D6 genotype, including poor metabolizers (PMs), intermediate metabolizers (IMs), extensive (or normal) metabolizers (EMs), and ultrarapid metabolizers (UMs). researchgate.netnih.gov

In individuals who are CYP2D6 poor metabolizers, the hydroxylation pathway is impaired. This leads to a metabolic shift, causing a greater proportion of iloperidone to be processed through the alternative pathways of carbonyl reduction and O-demethylation. psychopharmacologyinstitute.com Consequently, PMs exhibit significantly different pharmacokinetic profiles compared to EMs. The plasma exposure to the parent drug, iloperidone, is increased, and the relative concentrations of its metabolites are altered. psychopharmacologyinstitute.comnih.gov Specifically, the exposure to the active metabolite (R)-Hydroxy Iloperidone (P88) is notably higher in PMs. drugbank.com For example, (R)-Hydroxy Iloperidone accounts for approximately 19.5% of the total plasma exposure in EMs, whereas this figure rises to 34.0% in PMs. drugbank.compsychopharmacologyinstitute.com

Preclinical models are essential for investigating the precise impact of these genetic variants. Studies using rat models, which have multiple CYP2D forms (unlike humans who have one, CYP2D6), allow researchers to examine how iloperidone administration affects the expression and activity of these enzymes in the liver and brain. mdpi.com Such models can simulate the metabolic conditions of different human phenotypes. For instance, co-administering iloperidone with potent CYP2D6 inhibitors like fluoxetine or paroxetine (B1678475) in animal models can mimic the PM phenotype, allowing for controlled study of the resulting pharmacokinetic changes. nih.govmdpi.com

The use of this compound in these preclinical studies is critical for generating robust and precise data. As an internal standard, it enables the accurate quantification of (R)-Hydroxy Iloperidone concentrations in plasma samples from different experimental groups, providing a clear picture of how CYP2D6 status alters the flux through the carbonyl reduction pathway. medchemexpress.com This allows for a detailed characterization of the interplay between different metabolic routes and the consequences of genetic polymorphisms on drug and metabolite exposure.

Table 2: Impact of CYP2D6 Metabolizer Status on Iloperidone and Metabolite Exposure
Metabolizer PhenotypeRelative Iloperidone ExposureRelative P88 ((R)-Hydroxy Iloperidone) ExposureRelative P95 (Hydroxylated Metabolite) Exposure
Extensive Metabolizer (EM)NormalAccounts for ~19.5% of total plasma exposure. drugbank.compsychopharmacologyinstitute.comAccounts for ~47.9% of total plasma exposure. psychopharmacologyinstitute.com
Poor Metabolizer (PM)Increased (Elimination half-life extends from ~18h to ~33h). psychopharmacologyinstitute.comnih.govIncreased (Accounts for ~34.0% of total plasma exposure). drugbank.compsychopharmacologyinstitute.comDecreased (Accounts for ~25% of total plasma exposure). psychopharmacologyinstitute.com

Preclinical Pharmacokinetic and Pharmacodynamic Profiling of R Hydroxy Iloperidone D3 and Its Non Deuterated Analogue

Comparative Pharmacokinetics of Iloperidone (B1671726) and (R)-Hydroxy Iloperidone in Animal Models

Both Iloperidone and its metabolites exhibit high binding to serum proteins, at approximately 95%. psychopharmacologyinstitute.comtexas.gov The apparent volume of distribution for Iloperidone is large, estimated to be between 1340 and 2800 L, indicating extensive distribution into tissues. psychopharmacologyinstitute.comtexas.gov A crucial characteristic of (R)-Hydroxy Iloperidone (P88) is its ability to cross the blood-brain barrier, allowing it to exert effects within the central nervous system. researchgate.netnih.gov In contrast, another major metabolite, P95, does not readily penetrate the blood-brain barrier in rodent models. nih.govnih.govfda.gov Studies in lactating rats have also shown that Iloperidone is excreted into milk, reaching concentrations approximately tenfold higher than those in plasma. fda.gov

ParameterObservation in Preclinical ModelsCompound
Oral Bioavailability<1% (rat), 5% (mouse), 19% (dog) sci-hub.seIloperidone
Time to Peak Plasma Concentration (Tmax)2-4 hours texas.govnih.govIloperidone
Effect of Food on TmaxDelayed by ~1 hr (Iloperidone), ~2 hr (P88) psychopharmacologyinstitute.comdrugbank.comIloperidone, (R)-Hydroxy Iloperidone (P88)
Protein Binding~95% psychopharmacologyinstitute.comtexas.govIloperidone and its metabolites
Apparent Volume of Distribution1340-2800 L psychopharmacologyinstitute.comtexas.govIloperidone
Blood-Brain Barrier PenetrationYes researchgate.netnih.gov(R)-Hydroxy Iloperidone (P88)

The elimination of Iloperidone is predominantly through extensive hepatic metabolism. mdpi.comnih.gov Three primary biotransformation pathways have been identified: carbonyl reduction to form (R)-Hydroxy Iloperidone (P88), hydroxylation mediated by the cytochrome P450 enzyme CYP2D6 to produce metabolite P95, and O-demethylation via CYP3A4. psychopharmacologyinstitute.comdrugbank.comtexas.gov The formation of P88 is a reversible reductive process primarily carried out by cytosolic enzymes. sci-hub.senih.gov

Significant species differences exist in the metabolic profile of Iloperidone. In rodent models, (R)-Hydroxy Iloperidone (P88) and P95 are considered minor circulating metabolites, whereas in humans, they are the most abundant. fda.gov Consequently, plasma exposure to P88 in rodents and dogs is lower than that of the parent drug, Iloperidone. fda.gov Furthermore, the elimination of metabolites can differ; for instance, P95 is eliminated very rapidly in rodents, with a half-life ranging from 40 to 100 minutes. fda.gov The route of excretion also shows species-specific variations, with fecal excretion being the primary pathway in rodents, in contrast to the predominantly urinary excretion observed in humans. fda.gov The apparent clearance of Iloperidone in preclinical models ranges from 47 to 102 L/h. drugbank.com

The strategic replacement of hydrogen atoms with deuterium (B1214612), a stable isotope of hydrogen, is a pharmaceutical approach used to modify the metabolic properties of a compound. This modification, known as the deuterium kinetic isotope effect, can lead to a reduction in the rate of systemic clearance, which in turn prolongs the biological half-life of the drug. juniperpublishers.com The primary goal of deuteration is often to improve a drug's pharmacokinetic profile, potentially leading to enhanced efficacy or a more favorable side-effect profile by maintaining more consistent systemic exposure with lower peak concentrations and higher trough levels. juniperpublishers.com

In Vitro and In Vivo Receptor Binding Profile of (R)-Hydroxy Iloperidone (P88) in Preclinical Systems

(R)-Hydroxy Iloperidone (P88) demonstrates notable affinity for dopamine (B1211576) receptors. Radioligand binding studies have shown that P88 binds to the dopamine D2A receptor subtype with a pKi value of 7.80. nih.gov Given that its binding profile mirrors that of Iloperidone, which has a high affinity for both D2 (Ki = 6.3 nM) and D3 (Ki = 7.1 nM) receptors, P88 is also expected to be a potent antagonist at these sites. sci-hub.sepsychopharmacologyinstitute.com The affinity of P88 for D2 receptors has been reported to be equal to its affinity for α2C-adrenergic receptors. nih.gov The high ratio of serotonin (B10506) 5-HT2A to dopamine D2 receptor affinity is a hallmark of atypical antipsychotics and is thought to contribute to a lower liability for extrapyramidal side effects. fda.gov

A key characteristic of (R)-Hydroxy Iloperidone (P88) is its high affinity for the serotonin 5-HT2A receptor, with a reported pKi value of 9.56. nih.gov This is consistent with the profile of the parent compound, Iloperidone, which also binds with high affinity to 5-HT2A receptors (Ki = 5.6 nM). sci-hub.sepsychopharmacologyinstitute.com Similar to Iloperidone, P88 is expected to have moderate affinity for 5-HT6 and 5-HT7 receptors and low affinity for the 5-HT1A receptor subtype. sci-hub.senih.govpsychopharmacologyinstitute.com The potent antagonism at 5-HT2A receptors, combined with D2 antagonism, is the proposed mechanism of action for the efficacy of atypical antipsychotics. drugbank.compsychopharmacologyinstitute.com

Receptor SubtypeBinding Affinity (pKi or Ki)Compound
Dopamine D2ApKi = 7.80 nih.gov(R)-Hydroxy Iloperidone (P88)
Dopamine D2Ki = 6.3 nM sci-hub.sepsychopharmacologyinstitute.comIloperidone
Dopamine D3Ki = 7.1 nM sci-hub.sepsychopharmacologyinstitute.comIloperidone
Serotonin 5-HT2ApKi = 9.56 nih.gov(R)-Hydroxy Iloperidone (P88)
Serotonin 5-HT2AKi = 5.6 nM sci-hub.sepsychopharmacologyinstitute.comIloperidone
Serotonin 5-HT6Ki = 43 nM sci-hub.sepsychopharmacologyinstitute.comIloperidone
Serotonin 5-HT7Ki = 22 nM sci-hub.sepsychopharmacologyinstitute.comIloperidone

Adrenergic Receptor Interactions

Table 1: Adrenergic Receptor Binding Affinities of Iloperidone and its Metabolites

Receptor Subtype Compound Affinity Measurement Value
α1 (R)-Hydroxy Iloperidone (P88) pKi 8.08 nM nih.govresearchgate.net
P95 pKi 7.67 nM nih.gov
P95 Ki 21.38 nM caymanchem.combiomol.com
Iloperidone Ki < 10 nM nih.gov
α2B P95 pKi 7.08 nM nih.gov
P95 Ki 83.18 nM caymanchem.combiomol.com
(R)-Hydroxy Iloperidone (P88) Ki 6 nM caymanchem.com
α2C (R)-Hydroxy Iloperidone (P88) pKi 7.79 nM nih.govresearchgate.net
(R)-Hydroxy Iloperidone (P88) Ki 1.3 nM caymanchem.com
P95 pKi 7.32 nM nih.gov
P95 Ki 47.86 nM caymanchem.combiomol.com

Preclinical Pharmacodynamic Endpoints Related to Metabolite Activity

The CNS activity of iloperidone, to which (R)-Hydroxy Iloperidone (P88) is a significant contributor due to its similar receptor profile and brain accessibility, has been characterized in several preclinical behavioral models. nih.govnih.gov These assays are designed to predict antipsychotic efficacy and potential effects on negative and cognitive symptoms. nih.govscielo.brresearchgate.net

In vivo microdialysis studies in rats have shown that atypical antipsychotics, including iloperidone, can preferentially increase dopamine release in the medial prefrontal cortex (mPFC) compared to the nucleus accumbens. researchgate.net This effect is suggested to be mediated, at least in part, by a 5-HT(1A)-related mechanism. researchgate.net This technique allows for the continuous collection and measurement of neurotransmitters in the extracellular fluid of specific brain regions in awake animals, providing insight into the neurochemical effects of a compound. nih.gov

In animal models of psychosis , the parent compound iloperidone demonstrated a potent antipsychotic profile. nih.gov It was effective in models predictive of clinical efficacy, such as antagonizing apomorphine-induced climbing behavior in mice and inhibiting conditioned avoidance responding in rats and monkeys. nih.gov Furthermore, iloperidone showed potential for anxiolytic effects and improvement of negative symptoms, as suggested by its activity in the elevated plus maze and social interaction assays. nih.gov Given that P88 is an active metabolite with a comparable binding profile to iloperidone, it is likely to contribute substantially to these behavioral effects. nih.govnih.gov

Table 2: Summary of Preclinical Behavioral Assay Findings for Iloperidone

Assay Type Model Finding Predicted Clinical Relevance
Antipsychotic Efficacy Apomorphine-induced climbing (mice) Antagonized behavior at low doses nih.gov Efficacy against positive symptoms
Pole climb avoidance (rats) Inhibited avoidance responding nih.gov Efficacy against positive symptoms
Continuous Sidman avoidance (monkeys) Inhibited avoidance responding nih.gov Efficacy against positive symptoms
Anxiolytic/Negative Symptoms Elevated plus maze (rodents) Increased time in open arms nih.govnih.gov Anxiolytic properties
Social interaction (rodents) Increased interaction score nih.gov Efficacy against negative symptoms
EPS Liability Apomorphine-induced stereotypy (rats) Substantially less active nih.gov Low risk of extrapyramidal side effects

In vivo single-unit recording studies, a type of functional assay, have been used to assess the effects of antipsychotics on the activity of midbrain dopamine neurons. In these studies, iloperidone demonstrated effects similar to clozapine on the number of active dopamine neurons, a profile characteristic of atypical antipsychotics with a lower risk for extrapyramidal side effects. nih.gov Furthermore, chronic administration of iloperidone in rats has been shown to modulate the activity and expression of CYP2D enzymes in various brain regions, including the frontal cortex, cerebellum, nucleus accumbens, and striatum, indicating a functional impact on brain biochemistry beyond direct receptor antagonism. nih.govmdpi.com The high-affinity antagonism at α1 adrenergic receptors is also considered a key functional component of iloperidone's mechanism, potentially contributing to a low incidence of extrapyramidal symptoms. nih.gov

Blood-Brain Barrier Permeability of (R)-Hydroxy Iloperidone in Preclinical Models

A critical factor determining the CNS activity of a drug or its metabolites is the ability to cross the blood-brain barrier (BBB). nih.gov Preclinical studies have established a clear distinction between the two major metabolites of iloperidone in this regard. (R)-Hydroxy Iloperidone (P88) has been shown to cross the blood-brain barrier. researchgate.netnih.gov This permeability allows it to access CNS receptors and contribute to the therapeutic effects of iloperidone. researchgate.net

In stark contrast, the other major metabolite, P95, does not readily cross the blood-brain barrier and is found primarily in the peripheral circulation. nih.govresearchgate.netcaymanchem.com Due to its limited CNS penetration, it is considered unlikely that P95 contributes to the central therapeutic effects of iloperidone. nih.gov This difference in BBB permeability is a key determinant of the pharmacodynamic roles of these two metabolites, establishing P88 as the principal active metabolite responsible for the central actions of the parent drug. researchgate.netnih.gov

Strategic Applications of R Hydroxy Iloperidone D3 in Drug Research and Development

Utilization as a Quantitation Standard in Iloperidone (B1671726) Bioanalysis

In pharmacokinetic and bioequivalence studies, the accurate quantification of a drug and its metabolites in biological matrices is paramount. (R)-Hydroxy Iloperidone-d3 serves as an ideal internal standard (IS) for the bioanalysis of iloperidone and its primary active metabolite, (R)-Hydroxy Iloperidone (a component of the P88 metabolite), typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS). tandfonline.comacs.orgnih.gov

The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis. nih.gov Because this compound is chemically identical to the analyte of interest, differing only in isotopic composition, it exhibits nearly identical physicochemical properties. This includes its behavior during sample extraction, chromatographic separation, and ionization in the mass spectrometer. tandfonline.com Any sample loss or variability in instrument response that affects the analyte will similarly affect the deuterated standard, allowing for highly accurate and precise quantification. benthamdirect.comresearchgate.net

LC-MS/MS methods developed for the simultaneous determination of iloperidone and its major metabolites have demonstrated high sensitivity and robustness, often utilizing their respective deuterated analogs as internal standards. tandfonline.comnih.gov These methods are validated over specific concentration ranges to ensure reliability for clinical and preclinical sample analysis. nih.gov The key advantage of using a deuterated standard like this compound is its ability to compensate for matrix effects—a common challenge in bioanalysis where components of a biological sample can suppress or enhance the ionization of the analyte, leading to inaccurate measurements. benthamdirect.com

Table 1: Characteristics of a Typical LC-MS/MS Bioanalytical Method Using a Deuterated Standard

ParameterDescriptionAdvantage of this compound
Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)High selectivity and sensitivity for complex biological samples.
Internal Standard Stable Isotope-Labeled (SIL) AnalyteCo-elutes with the analyte, compensating for matrix effects and variability in extraction and ionization.
Quantification Ratio of analyte peak area to IS peak areaProvides highly accurate and precise measurement of the analyte concentration.
Selectivity The mass difference (e.g., +3 Da) allows the mass spectrometer to distinguish the analyte from the IS, despite identical chromatographic behavior.Eliminates cross-talk or interference between the analyte and the standard.

Application in Metabolite Identification and Structural Characterization Studies

The identification of drug metabolites is a critical step in understanding a drug's disposition, safety, and efficacy. Stable isotope labeling with compounds like this compound is a powerful technique for this purpose. aquigenbio.comacs.org In what is often termed "metabolite hunting," researchers administer a mixture (often 1:1) of the labeled and unlabeled drug to an in vivo or in vitro system.

When the resulting samples are analyzed by mass spectrometry, metabolites derived from the drug will appear as distinctive doublet peaks separated by the mass difference corresponding to the number of deuterium (B1214612) atoms (in this case, 3 Da). acs.org This "isotope signature" allows for the rapid and unambiguous differentiation of true drug-related material from endogenous matrix components and background noise. tandfonline.comacs.org

This approach greatly simplifies the complex datasets generated in metabolomics studies, enabling researchers to:

Confidently detect novel metabolites: Even minor metabolites can be identified by searching for these characteristic isotopic patterns. tandfonline.com

Elucidate metabolic pathways: By identifying the structures of various metabolites, the biotransformation pathways of the parent drug can be mapped. aquigenbio.comsimsonpharma.com

Aid in structural characterization: The known mass shift helps in assigning molecular formulas to unknown metabolite peaks, providing a crucial piece of the puzzle for full structural elucidation via techniques like high-resolution mass spectrometry and NMR. nih.govtandfonline.com

Contribution to Understanding Drug-Drug Interactions (DDIs) at the Metabolic Level

Iloperidone is primarily metabolized by two key cytochrome P450 enzymes: CYP2D6 and CYP3A4. drugbank.commdpi.com CYP2D6 is responsible for the hydroxylation that forms the P95 metabolite, while both CYP2D6 and CYP3A4, along with cytosolic reductases, contribute to the formation of hydroxy iloperidone (P88). drugbank.commdpi.comnih.gov Since these enzymes are common pathways for the metabolism of many other drugs, there is a significant potential for drug-drug interactions (DDIs). nih.govnih.gov

This compound is a valuable tool for investigating these potential interactions. In vitro studies using human liver microsomes can be designed to measure the formation of (R)-Hydroxy Iloperidone in the presence and absence of known inhibitors or inducers of CYP2D6 and CYP3A4. By using this compound as an internal standard for the quantification of the formed metabolite, researchers can precisely determine the impact of co-administered drugs on this specific metabolic pathway.

For example, co-incubation with a strong CYP2D6 inhibitor like paroxetine (B1678475) or a strong CYP3A4 inhibitor like ketoconazole (B1673606) would be expected to decrease the rate of formation of hydroxy iloperidone. nih.gov Quantitative data from such studies, enabled by the use of the deuterated standard, are essential for predicting the clinical significance of potential DDIs and informing prescribing guidelines. nih.gov

Table 2: Key Enzymes in Iloperidone Metabolism and Potential Interactions

EnzymePrimary Metabolic Pathway for IloperidoneConsequence of InhibitionDDI Investigation Tool
CYP2D6 Hydroxylation (to P95) and contributes to carbonyl reduction (to P88)Increased plasma concentrations of iloperidone; altered metabolite ratios.Quantifying P88 and P95 formation using their deuterated standards in the presence of CYP2D6 inhibitors.
CYP3A4 O-demethylation and contributes to carbonyl reduction (to P88)Increased plasma concentrations of iloperidone.Quantifying P88 formation using this compound in the presence of CYP3A4 inhibitors.

Role in Investigating Metabolic Switching and Novel Pathway Discovery

Metabolic switching occurs when a primary metabolic pathway is blocked (e.g., by deuteration or a co-administered inhibitor), causing the drug's metabolism to be shunted through alternative, often minor, pathways. osti.govnih.gov This phenomenon can be intentionally explored using deuterated compounds to uncover previously unknown metabolites and metabolic routes. osti.govnih.gov

By strategically placing deuterium atoms on a known metabolic "soft spot," such as the site of hydroxylation in iloperidone, the carbon-deuterium (C-D) bond is strengthened relative to the carbon-hydrogen (C-H) bond. This is known as the kinetic isotope effect (KIE). pharmjournal.ru The enzymatic cleavage of this bond can be slowed, thereby inhibiting the formation of (R)-Hydroxy Iloperidone.

This inhibition may force the metabolism of iloperidone down other pathways that were previously too slow to produce significant quantities of metabolites. osti.govnih.gov By comparing the metabolite profiles of deuterated and non-deuterated iloperidone, researchers can identify new peaks in the deuterated sample's chromatogram, signaling the products of these novel pathways. nih.govscripps.edu The use of this compound and other labeled analogs allows for a comprehensive mapping of iloperidone's metabolic fate, which is crucial for a complete understanding of its disposition and potential for forming unique or reactive metabolites. tandfonline.comacs.org

Informing Structure-Activity Relationship (SAR) and Structure-Metabolism Relationship (SMR) Studies

Structure-Activity Relationship (SAR) studies aim to understand how a molecule's chemical structure relates to its biological activity, while Structure-Metabolism Relationship (SMR) studies focus on how structure influences metabolic fate. Both are fundamental to medicinal chemistry and lead optimization.

The metabolites of iloperidone are not all pharmacologically equivalent. The reduced metabolite, P88 (of which (R)-Hydroxy Iloperidone is a component), is known to be pharmacologically active, with a receptor binding profile similar to the parent drug, iloperidone. nih.govnih.gov In contrast, the other major metabolite, P95, has poor in vitro activity at key receptors. nih.govnih.gov

Understanding this difference is critical. This compound, by facilitating the accurate quantification of the active P88 metabolite, helps researchers build clear SAR and SMR models. These models can answer key questions:

SAR: How does the introduction of the hydroxyl group affect receptor binding affinity and functional activity compared to the parent drug?

SMR: Which structural features of iloperidone make it susceptible to metabolism by CYP2D6 and CYP3A4? How can the molecule be modified to either block or promote this metabolism?

By using deuterated standards to generate precise data on the formation and activity of specific metabolites, medicinal chemists can make more informed decisions in designing next-generation compounds with optimized activity and metabolic profiles.

Utility in Early Drug Discovery for Lead Optimization and Candidate Selection

The "deuterium switch" is a drug discovery strategy where deuterium is intentionally incorporated into a lead compound to improve its pharmacokinetic properties. nih.govwikipedia.org This approach, which leverages the kinetic isotope effect, has matured from a research tool to a validated method for creating new, improved chemical entities, culminating in FDA-approved deuterated drugs. nih.govnih.gov

If a lead compound suffers from rapid metabolism at a specific site, leading to poor bioavailability or a short half-life, deuterating that site can slow down its metabolic clearance. researchgate.netnih.govresearchgate.net This can result in:

Increased drug exposure (AUC): A longer half-life means the drug remains in the system longer at therapeutic concentrations. nih.gov

Lower and less frequent dosing: Improved pharmacokinetics can lead to a more convenient dosing regimen for patients. nih.gov

Reduced formation of toxic metabolites: If a problematic metabolite is formed via the targeted pathway, deuteration can reduce its production, improving the drug's safety profile. researchgate.net

In the context of iloperidone, if the formation of (R)-Hydroxy Iloperidone were identified as a liability (e.g., contributing to off-target effects or rapid clearance), a deuterated version of iloperidone could be synthesized to slow this pathway. This compound would be an essential tool in the preclinical studies of such a candidate, serving as the analytical standard to quantify the extent to which the metabolic modification was successful. This strategy represents a powerful tool for medicinal chemists to fine-tune the properties of drug candidates during the lead optimization phase. nih.govnih.gov

Future Research Directions and Unaddressed Challenges Pertaining to R Hydroxy Iloperidone D3

Development of More Efficient and Cost-Effective Stereoselective Deuteration Technologies

The synthesis of chiral deuterated compounds like (R)-Hydroxy Iloperidone-d3 is often complex and costly. rsc.org Future research must prioritize the development of more efficient and economical stereoselective deuteration methods. Current strategies often involve multi-step syntheses starting from commercially available deuterated materials or isotope exchange processes. researchgate.net

Recent advances in catalysis offer promising avenues. For instance, transition metal-catalyzed C-H activation and hydrogen isotope exchange (HIE) are powerful methods for selective deuteration. researchgate.netresearchgate.net Exploring novel catalysts, such as atomically dispersed iron-phosphorus pair sites, could enable highly efficient deuteration using inexpensive sources like D₂O under mild conditions. nih.gov Furthermore, biocatalytic methods, which use enzymes to achieve near-perfect stereo- and isotopic selectivity, represent a significant step forward. nih.gov Combining clean reductants like H₂ with cheap deuterium (B1214612) sources such as heavy water (²H₂O) could revolutionize the synthesis of complex deuterated molecules. nih.gov

Table 1: Comparison of Potential Deuteration Technology Advancements

TechnologyCurrent LimitationsPotential AdvancementsExpected Impact on this compound Synthesis
Metal-Catalyzed HIE High cost of noble metal catalysts, harsh reaction conditions.Development of earth-abundant metal catalysts (e.g., iron, nickel); milder reaction conditions. researchgate.netnih.govReduced synthesis cost and environmental impact.
Biocatalysis Limited enzyme availability and stability.Enzyme engineering for broader substrate scope and enhanced stability; integrated cofactor recycling systems. nih.govHighly stereospecific, greener synthesis with fewer purification steps.
Electrochemical Methods Substrate scope limitations, potential for side reactions.Novel electrode materials and mediator design for improved selectivity and efficiency. researchgate.netmatilda.scienceCatalyst-free, controlled deuteration with high isotopic incorporation.
Photocatalysis Limited to specific bond types, requires specialized equipment.Development of new photoredox catalysts for broader applicability, including distal C-H bonds. researchgate.netAccess to novel deuteration patterns and increased synthetic versatility.

Improving these technologies will not only reduce the cost of producing this compound for research but will also make a wider range of deuterated metabolites accessible for various scientific investigations. simsonpharma.com

Integration of this compound in Systems Pharmacology and PBPK Modeling

Physiologically based pharmacokinetic (PBPK) modeling is a powerful tool for predicting drug behavior in the body and is increasingly used to support drug development and regulatory decisions. mdpi.com These models integrate physiological, drug-specific, and population-specific information to simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs. nih.gov For antipsychotics like Iloperidone (B1671726) and its metabolites, PBPK models can help predict brain concentrations and receptor occupancy, which are crucial for efficacy and safety. nih.govnih.gov

The use of deuterated internal standards such as this compound is critical for generating the precise pharmacokinetic data needed to build and validate these complex models. researchgate.net Future research should focus on fully integrating stable isotope-labeled compounds into PBPK and systems pharmacology frameworks. This would involve:

Refining Model Parameters: Using this compound to generate high-fidelity data on the formation and elimination of the (R)-Hydroxy Iloperidone metabolite, thereby improving the accuracy of PBPK models for Iloperidone. indexcopernicus.com

Translational Modeling: Enhancing the translation of PBPK models from preclinical species (e.g., rats) to humans by providing accurate, species-specific metabolic data. nih.govnih.gov

Predicting Drug Interactions: Improving the prediction of drug-drug interactions by accurately modeling the metabolic pathways shared by Iloperidone and other drugs.

By serving as a precise tracer, this compound can help create more robust and predictive models, ultimately leading to a better understanding of Iloperidone's pharmacology in diverse patient populations. mdpi.com

Exploration of Advanced Omics Technologies for Comprehensive Metabolic Profiling

Metabolomics, the large-scale study of small molecules, provides a snapshot of an organism's physiology and is a powerful tool for biomarker discovery in neuropsychiatric disorders. nih.govresearchgate.net When combined with other "omics" technologies like genomics and proteomics, it can offer a systems-level understanding of drug action and metabolism. mdpi.com

Stable isotope labeling is becoming a routine and essential aspect of metabolomics, moving the field from simple observation to detailed mechanistic investigation. nih.govcreative-proteomics.com this compound can be used as a tracer in these advanced studies to map the metabolic fate of Iloperidone with high precision. Future applications could include:

Metabolite Identification: Using the distinct mass signature of the deuterium label to confidently identify downstream metabolites of (R)-Hydroxy Iloperidone in complex biological samples. pharmiweb.com

Flux Analysis: Quantifying the rates (fluxes) of metabolic pathways involving Iloperidone and its metabolites, providing dynamic information beyond simple concentration measurements. nih.govcreative-proteomics.com

Biomarker Discovery: Investigating how antipsychotic treatment alters metabolic profiles in patients, potentially identifying biomarkers for treatment response or adverse effects. nih.govresearchgate.net

The integration of stable isotope tracers like this compound with multi-omics platforms will enable a more holistic understanding of the biochemical effects of Iloperidone. nih.govsilantes.com

Investigating the Full Spectrum of Isotope Effects Beyond Metabolic Stability

The primary application of deuteration in drug development is to leverage the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond slows down metabolic processes compared to the carbon-hydrogen (C-H) bond. wikipedia.orgacs.org This can lead to improved pharmacokinetic properties. nih.gov However, the influence of isotopic substitution extends beyond metabolic stability.

Future research should investigate the full spectrum of these effects for this compound and related compounds:

Pharmacodynamic Isotope Effects: While less common, deuterium substitution can sometimes alter a molecule's interaction with its biological target (e.g., receptor binding). Investigating whether deuteration in this compound affects its binding affinity to dopamine (B1211576) or serotonin (B10506) receptors could yield novel pharmacological insights.

Secondary and Equilibrium Isotope Effects: Isotope substitution can have subtle effects on molecular properties even when the C-D bond is not broken in the rate-limiting step. These secondary effects can influence bond lengths, molecular vibrations, and conformational preferences, which could have downstream biological consequences. wikipedia.org

Impact on Protein Binding: Changes in molecular properties due to deuteration could potentially alter the binding of the metabolite to plasma proteins like albumin, which would, in turn, affect its distribution and availability.

A deeper understanding of these subtle yet potentially significant isotope effects could open new avenues for using deuteration as a tool to fine-tune drug properties beyond simple metabolic blocking. nih.govscitechdaily.com

Expanding the Application of Deuterated Metabolites in Mechanistic Biological Studies

Stable isotope tracers are powerful tools for probing cellular metabolism and elucidating the mechanisms of complex biological processes. kuleuven.becreative-proteomics.com As a stable, non-radioactive labeled compound, this compound is ideally suited for use as a tracer in a variety of mechanistic studies. nih.gov

Future research could expand its application to:

Target Engagement and Occupancy Studies: Using advanced imaging techniques in combination with the deuterated metabolite to visualize and quantify its engagement with specific receptors or enzymes in vivo.

Pathway Elucidation: Tracing the complete metabolic pathway of the hydroxy metabolite, confirming its biotransformation and identifying any previously unknown downstream products. simsonpharma.com

Investigating Reaction Mechanisms: Using the kinetic isotope effect as a probe to study the mechanisms of the enzymes responsible for metabolizing Iloperidone, such as cytochrome P450s. researchgate.netwikipedia.org

By using this compound not just as an analytical standard but as a dynamic mechanistic probe, researchers can gain deeper insights into the fundamental pharmacology and biochemistry of Iloperidone's action in the body. researchgate.netnih.gov

Addressing Gaps in Understanding Species-Specific Differences in (R)-Hydroxy Iloperidone Metabolism and Activity

A significant challenge in drug development is translating findings from preclinical animal models to humans. This is particularly true for drugs metabolized by the cytochrome P450 (CYP) system, such as Iloperidone, which is primarily metabolized by CYP2D6 and CYP3A4. The activity of these enzymes can vary significantly between species, leading to different metabolic profiles and drug exposures.

This compound can be a valuable tool in addressing these gaps. Future research should focus on:

Comparative In Vitro Metabolism: Using liver microsomes or hepatocytes from different species (e.g., rat, dog, monkey, human) to compare the rate and pathway of this compound formation and subsequent metabolism. This can help quantify species-specific differences in enzyme kinetics.

In Vivo Cross-Species Pharmacokinetics: Conducting pharmacokinetic studies in multiple preclinical species using this compound as an internal standard to accurately measure metabolite levels. This data is essential for developing PBPK models that can reliably scale pharmacokinetics from animals to humans. nih.gov

Humanized Animal Models: Utilizing animal models that have been genetically engineered to express human CYP enzymes to study the metabolism of Iloperidone and the formation of its metabolites in a more clinically relevant context.

By systematically using this compound to study these species-specific differences, researchers can improve the predictive power of preclinical models and reduce the uncertainty in translating drug candidates from the lab to the clinic.

Q & A

Q. How should investigators address isotopic dilution effects in clinical pharmacokinetic trials?

  • Methodological Answer : Pre-dose subjects with non-deuterated Iloperidone to saturate metabolic enzymes, then administer this compound. Use population PK modeling (e.g., NONMEM) to estimate deuterium’s impact on clearance rates. Validate with stable isotope-labeled urine metabolites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.